molecular formula C15H14N2O2S B2609940 N-benzyl-1-(4-cyanophenyl)methanesulfonamide CAS No. 923810-10-0

N-benzyl-1-(4-cyanophenyl)methanesulfonamide

Cat. No.: B2609940
CAS No.: 923810-10-0
M. Wt: 286.35
InChI Key: JLIWGCLWFRRVGV-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-cyanophenyl)methanesulfonamide, with the CAS Number 923810-10-0 and a molecular formula of C15H14N2O2S, is a high-purity chemical compound intended for research and development purposes . This molecule features a methanesulfonamide core structure substituted with a benzyl group on the nitrogen atom and a 4-cyanophenyl group, offering a unique scaffold for scientific investigation. Compounds containing sulfonamide groups are of significant interest in various research fields, including medicinal chemistry and chemical biology, where they are explored for their potential as enzyme inhibitors or as key intermediates in the synthesis of more complex molecules. The presence of both the sulfonamide and cyano functional groups makes this compound a versatile building block for further chemical derivatization. Researchers may utilize it in the development of novel molecular probes or in structure-activity relationship (SAR) studies. Its molecular weight is 286.35 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Properties

IUPAC Name

N-benzyl-1-(4-cyanophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIWGCLWFRRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-cyanophenyl)methanesulfonamide typically involves the reaction of benzylamine with 4-cyanobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

N-benzyl-1-(4-cyanophenyl)methanesulfonamide has a complex structure characterized by the presence of a benzyl group, a cyanophenyl group, and a methanesulfonamide group. The synthesis of this compound typically involves the reaction of benzylamine with appropriate sulfonyl chlorides under controlled conditions. The following steps outline a common synthetic route:

  • Preparation of Benzylamine : Benzylamine is reacted with 4-cyanobenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

Medicinal Chemistry

  • Drug Development : Its ability to inhibit specific proteins makes it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
  • Biological Assays : Used in studies to evaluate enzyme inhibition and protein interactions.

Biological Studies

  • In vitro Studies : Investigations into its effects on cancer cell lines have shown promising results regarding its antiproliferative activities.
  • Mechanistic Studies : Research has focused on understanding how this compound interacts at the molecular level with target proteins.

Industrial Applications

  • Chemical Synthesis : Acts as a reagent in organic synthesis for creating complex molecules.
  • Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals used in various industries.

Case Studies and Research Findings

Several studies highlight the therapeutic potential and biological activity of this compound:

Activity Type Description
Anti-inflammatoryModulates pathways associated with inflammation through S100 protein inhibition.
AnticancerPotential to inhibit tumor growth by affecting signaling pathways in cancer cells.
Kinase InhibitionMay inhibit specific kinases involved in cell proliferation and survival.

Example Study

A study demonstrated that sulfonamide derivatives could effectively inhibit S100A4, leading to reduced migration and invasion of cancer cells in vitro. This suggests that this compound may have significant implications for cancer therapy, particularly in targeting metastatic processes .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-benzyl-1-(4-cyanophenyl)methanesulfonamide with a closely related sulfonamide, (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), highlighting key differences:

Property This compound (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
Molecular Formula C₁₅H₁₄N₂O₂S C₂₆H₂₅NO₃S
Molecular Weight 286.35 g/mol 431.55 g/mol
Key Substituents Benzyl, 4-cyanophenyl 4-Methoxyphenyl, naphthalen-1-yl, 4-methylphenyl
Functional Groups Sulfonamide, nitrile Sulfonamide, methoxy, naphthyl
Stereochemistry Not specified (likely achiral) Chiral center with 99% enantiomeric excess
Polarity Moderate (nitrile enhances polarity) Lower (methoxy and methyl are electron-donating)
Spectroscopic Features Expected IR: ν(C≡N) ~2240 cm⁻¹; ¹³C NMR: δ ~110–120 (C≡N) IR: ν(OCH₃) ~1250 cm⁻¹; ¹H NMR: δ 2.35 (CH₃), 3.80 (OCH₃)

Physicochemical Properties

  • Solubility : The nitrile group in the target compound increases polarity compared to the methoxy and methyl substituents in the analog from . This may enhance solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) but reduce it in hydrophobic media.
  • Acidity: The electron-withdrawing cyano group likely lowers the pKa of the sulfonamide N-H proton relative to compounds with electron-donating groups (e.g., methoxy), increasing acidity and reactivity in deprotonation reactions .
  • Chromatographic Behavior : While the analog in has an HPLC retention time of 11.1 minutes under specific conditions , the target compound’s retention time would likely differ due to its distinct substituents. The nitrile group could reduce retention in reverse-phase HPLC compared to bulkier naphthyl groups.

Biological Activity

N-benzyl-1-(4-cyanophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-cyanobenzenesulfonyl chloride. This reaction leads to the formation of the sulfonamide linkage, which is crucial for its biological activity. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Benzylamine and 4-cyanobenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under basic conditions.
  • Purification : The product is purified using recrystallization or chromatography.

Biological Properties

This compound exhibits several notable biological activities:

  • Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Research indicates that N-benzyl derivatives can effectively inhibit both human and bacterial CAs, showcasing potential therapeutic applications in treating conditions like glaucoma and edema .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties using murine macrophage assays. It demonstrated significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity against specific cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms of action .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of sulfonamide compounds. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups, such as cyano groups, enhances the inhibitory potency against carbonic anhydrases. Conversely, modifications that increase lipophilicity may improve cellular uptake but could reduce selectivity .
  • Functional Group Importance : The sulfonamide moiety is critical for biological activity, as it facilitates binding to target enzymes through hydrogen bonding and ionic interactions .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Inhibition of Carbonic Anhydrases :
    • A study evaluated various sulfonamides for their inhibitory effects on human carbonic anhydrases (hCA I, II) and bacterial CAs. N-benzyl derivatives showed promising inhibitory activity with IC50 values in the micromolar range .
  • Anti-inflammatory Activity Assessment :
    • In vitro assays demonstrated that this compound significantly reduced nitric oxide production in activated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Activity Evaluation :
    • Research on related compounds indicated that modifications to the benzene ring can lead to enhanced anticancer properties, with some derivatives showing selective cytotoxicity against cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-1-(4-cyanophenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative with a benzylamine-containing precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization includes controlling temperature (0–25°C) and stoichiometry to minimize byproducts like unreacted intermediates or hydrolyzed sulfonyl chlorides .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks: benzyl protons (δ 4.3–4.5 ppm, singlet), cyanophenyl aromatic protons (δ 7.5–8.0 ppm), and sulfonamide NH (δ ~5.5 ppm, broad if not deuterated) .
  • ¹³C NMR : Confirm the presence of the nitrile group (C≡N, δ ~115 ppm) and sulfonamide sulfur (SO₂, δ ~45 ppm) .
    • Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₅H₁₃N₂O₂S: 297.08 g/mol). Fragmentation patterns should align with the cleavage of the sulfonamide bond .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Approach :

Validate computational models (e.g., docking studies) using crystal structure data (if available) or comparative SAR studies.

Re-evaluate assay conditions (e.g., solubility in DMSO/PBS, cell line specificity) that may affect biological readouts.

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm activity .

  • Case Study : Discrepancies in enzyme inhibition data may arise from differences in buffer pH or ionic strength, which alter sulfonamide protonation states and binding .

Q. How can X-ray crystallography or hydrogen-bonding analysis clarify structural ambiguities in this compound derivatives?

  • Crystallography : Single-crystal X-ray diffraction can resolve the sulfonamide’s conformation (e.g., syn or anti orientation relative to the benzyl group). Hydrogen-bonding networks (N–H⋯O=S or C≡N⋯H interactions) stabilize the crystal lattice and inform solubility properties .
  • Data Interpretation : Compare bond lengths (e.g., S–N ~1.63 Å) and angles with related sulfonamides to identify steric or electronic effects from the 4-cyanophenyl substituent .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2A/2B).
  • Avoid dust formation; work in a fume hood to prevent inhalation (H335) .
    • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonamide group.

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